Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is a synthetic compound widely recognized for its application in the development of antibody-drug conjugates (ADCs) and as a linker in protein degradation technologies. This compound features a complex structure that facilitates the attachment of therapeutic agents to targeting moieties, enhancing drug delivery systems. The full name of this compound reflects its components: Fluorenylmethyloxycarbonyl, Glycine, Phenylalanine, and Carbobenzyloxy groups.
The compound is synthesized through established peptide synthesis techniques, particularly solid-phase peptide synthesis, utilizing various coupling reagents and protecting groups. Its applications span across medicinal chemistry, particularly in targeted cancer therapies and bioconjugation strategies.
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz is classified as a peptide linker and is categorized under compounds used in ADCs and PROTAC (Proteolysis Targeting Chimera) technologies. Its structure allows it to serve as a bridge between a drug molecule and a targeting antibody or protein.
The synthesis of Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz typically involves the following steps:
The synthesis requires precise control over reaction conditions, including temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product. The use of solid-phase synthesis allows for efficient purification and assembly of complex peptide sequences.
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz has the following structural formula:
The structure includes multiple functional groups that contribute to its reactivity and stability, facilitating its role as a linker in biochemical applications .
The compound's structural integrity is crucial for its function in drug delivery systems. Its specific arrangement allows for flexibility while maintaining stability under physiological conditions.
Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz participates in several key chemical reactions:
Common reagents used include trifluoroacetic acid for hydrolysis and various coupling agents to facilitate peptide bond formation. Control over these reactions is essential to prevent side reactions that could compromise yield.
The mechanism of action for Fmoc-Gly-Gly-Phe-Gly-CH2-O-CH2-Cbz primarily revolves around its function as a linker in ADCs. It forms stable covalent bonds between the drug molecule and targeting antibodies, ensuring selective delivery to target cells. This specificity enhances therapeutic efficacy while minimizing off-target effects .
Relevant data indicate that proper storage conditions are necessary to maintain its integrity during handling .
The linker’s architecture directly influences PROTAC bioavailability, degradation efficiency, and off-target effects. Four structural elements govern its functionality:
Table 1: Structural Components and Functions of Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Cbz
Structural Element | Chemical Function | Role in PROTAC Design |
---|---|---|
Fmoc group | Amine protection | Enables controlled conjugation; enhances synthetic yield |
GGFG sequence | Tetrapeptide spacer | Balances flexibility/rigidity for ternary complex formation |
Benzyl ether (CH₂-O-CH₂) | Hydrolytically stable spacer | Prevents premature payload release in circulation |
Cbz group | Carboxyl protection; hydrophobic tag | Improves cellular uptake and membrane permeability |
Linker length and hydrophilicity are calibrated for optimal performance: The 17-atom chain between terminal functional groups accommodates E3 ligase–target protein distances observed in crystallographic studies. Computational models indicate this length minimizes unproductive binary complexes while maximizing ternary complex formation [6] [8]. Site-specific conjugation—often via cysteine-maleimide chemistry—ensures homogeneous DAR (drug-to-antibody ratios), reducing aggregation risks [6].
The maleimide-functionalized derivative of this linker (termed "maleimide-GGFG") enables covalent attachment to cysteine residues on antibodies or protein ligands. This conjugation strategy is pivotal in ADCs like trastuzumab deruxtecan, where the linker ensures:
Surface plasmon resonance (SPR) studies demonstrate that GGFG linkers enhance ternary complex cooperativity (α > 1). Positive cooperativity occurs when the linker facilitates complementary protein-protein interactions between the target and E3 ligase, increasing complex stability beyond simple tethering effects. For example, PROTACs incorporating this linker show 3–5-fold higher ternary complex affinity (Kd = 40–85 nM) compared to alkyl chain analogs (Kd > 500 nM) [5].
Table 2: Impact of Linker Architecture on Ternary Complex Parameters
Linker Type | Ternary Kd (nM) | Cooperativity (α) | Degradation DC₅₀ (nM) |
---|---|---|---|
GGFG-based (e.g., Fmoc-Gly-Gly-Phe-Gly-CH₂-O-CH₂-Cbz) | 28–112 | 2.1–4.8 | 28–379 |
PEG-based | 469–2210 | 0.8–1.5 | 726–10,000 |
Alkyl chain | >10000 | <1.0 | >10,000 |
Data adapted from PROTAC studies targeting SMARCA2/BRD4 [5].
Maleimide-thiol conjugation anchors the linker to solvent-accessible cysteine residues (e.g., antibody interchain disulfides). This site-specificity ensures the payload does not obstruct antigen-binding domains. Molecular dynamics simulations reveal that the GGFG motif’s flexibility allows the maleimide group to orient without straining the ternary complex geometry, maximizing buried surface area (BSA) at the E3 ligase–target interface [5] [8].
The GGFG sequence is engineered for efficient proteasomal processing. Its degradation-enabling properties include:
In trastuzumab deruxtecan, the GGFG linker achieves near-complete target degradation (Dmax = 95–98%) at low nM concentrations (DC50 = 28–112 nM). This outperforms valine-citrulline (VC) or caproyl linkers, which exhibit lower Dmax due to inefficient lysosomal processing [2]. However, challenges persist:
Ongoing optimization focuses on balancing protease sensitivity, plasma stability, and solubility—e.g., by incorporating hydrophilic amino acids (e.g., serine) adjacent to the cleavage site [6] [8].
CAS No.:
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3
CAS No.: 13052-73-8